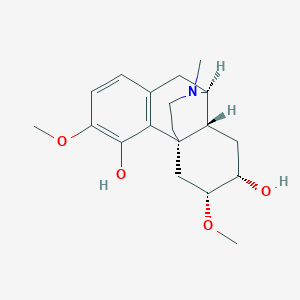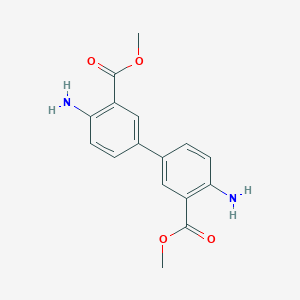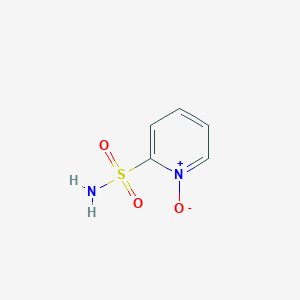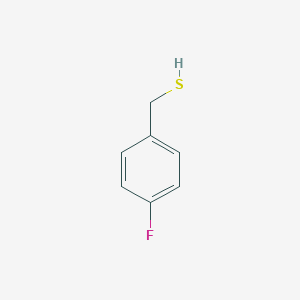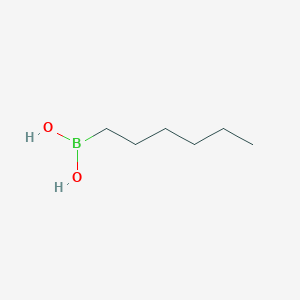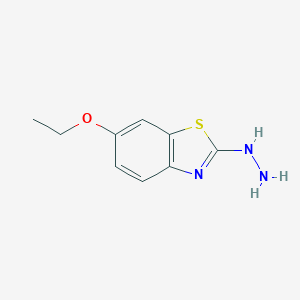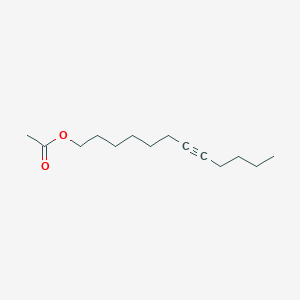
dodec-7-ynyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dodec-7-ynyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a derivative of dodecynol, where the hydroxyl group is acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acetylation of 7-Dodecyn-1-ol: The primary method for synthesizing dodec-7-ynyl acetate involves the acetylation of 7-Dodecyn-1-ol. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 7-Dodecyn-1-ol followed by acetylation. This method requires a catalyst like palladium on carbon (Pd/C) under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes using acetic anhydride and a suitable base. The reaction is carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: dodec-7-ynyl acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various acetyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: dodec-7-ynyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of pheromones for insect behavior studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development for treating infections and other diseases.
Industry: In the industrial sector, this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of dodec-7-ynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can undergo hydrolysis to release the active alcohol, which then interacts with biological molecules. The pathways involved include enzyme inhibition and receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
7-Dodecen-1-ol, acetate: This compound is similar in structure but contains a double bond instead of a triple bond.
9-Dodecyn-1-ol, acetate: Another similar compound with the triple bond located at a different position in the carbon chain.
Uniqueness: dodec-7-ynyl acetate is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the triple bond allows for specific reactions and interactions that are not possible with saturated or double-bonded compounds.
Propiedades
Número CAS |
16504-87-3 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
dodec-7-ynyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5,8-13H2,1-2H3 |
Clave InChI |
MOQHPDPEMFZABV-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC(=O)C |
SMILES canónico |
CCCCC#CCCCCCCOC(=O)C |
| 16504-87-3 | |
Sinónimos |
7-Dodecyn-1-ol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


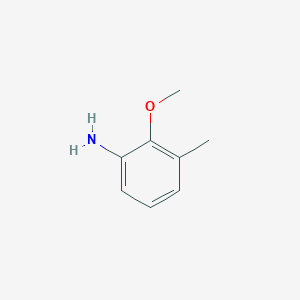
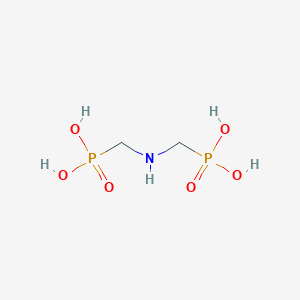
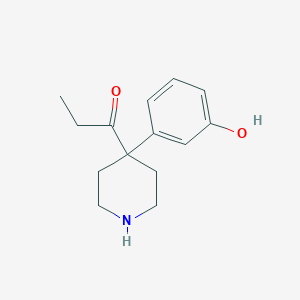
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
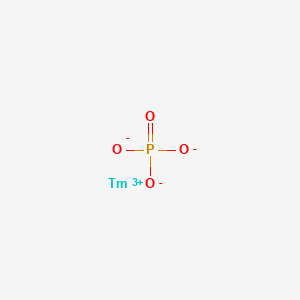
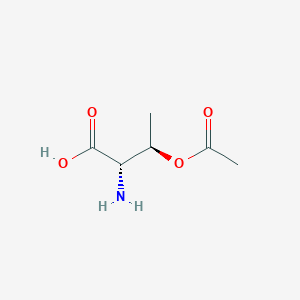
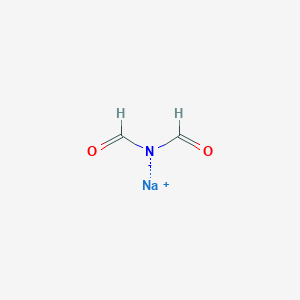
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
